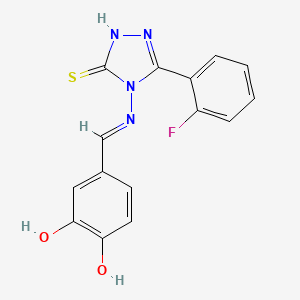

4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

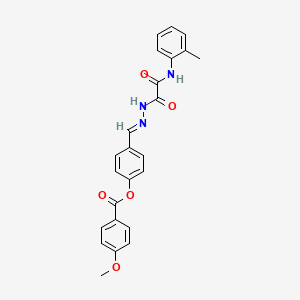

4-((3,4-Dihydroxybenzyliden)amino)-3-(2-Fluorphenyl)-1H-1,2,4-triazol-5(4H)-thion ist eine synthetische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings, einer Fluorphenylgruppe und einer Dihydroxybenzyliden-Einheit aus. Sie hat aufgrund ihres potenziellen biologischen und pharmakologischen Potenzials in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((3,4-Dihydroxybenzyliden)amino)-3-(2-Fluorphenyl)-1H-1,2,4-triazol-5(4H)-thion beinhaltet typischerweise die Kondensation von 3,4-Dihydroxybenzaldehyd mit 3-(2-Fluorphenyl)-1H-1,2,4-triazol-5(4H)-thion. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators und unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet oft die Verwendung von automatisierten Reaktoren, präziser Temperaturregelung und effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dihydroxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

4-((3,4-Dihydroxybenzyliden)amino)-3-(2-Fluorphenyl)-1H-1,2,4-triazol-5(4H)-thion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Dihydroxybenzyliden-Einheit kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Alkohole zu bilden.

Substitution: Die Fluorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinonderivaten führen, während die Reduktion Amine oder Alkohole erzeugt.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Die Verbindung hat sich als potenzieller Enzyminhibitor gezeigt, der verschiedene biologische Pfade beeinflusst.

Medizin: Es wird wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.

Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound may be used in the development of new materials with specific properties.

Wirkmechanismus

Der Wirkungsmechanismus von 4-((3,4-Dihydroxybenzyliden)amino)-3-(2-Fluorphenyl)-1H-1,2,4-triazol-5(4H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dihydroxybenzyliden-Einheit kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Triazolring kann ebenfalls eine Rolle beim Binden an bestimmte Stellen an Proteinen oder Nukleinsäuren spielen und deren Funktion beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

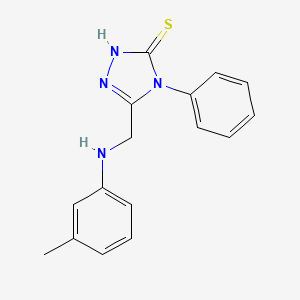

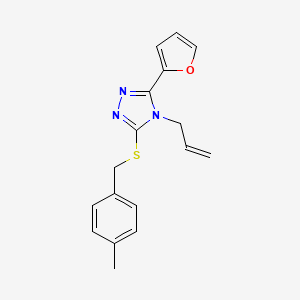

- 4-((3,4-Dihydroxybenzyliden)amino)-3-Phenyl-1H-1,2,4-triazol-5(4H)-thion

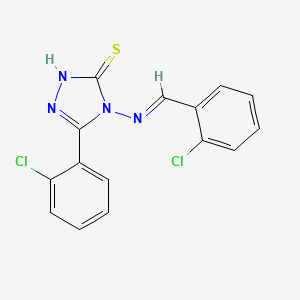

- 4-((3,4-Dihydroxybenzyliden)amino)-3-(4-Fluorphenyl)-1H-1,2,4-triazol-5(4H)-thion

Einzigartigkeit

4-((3,4-Dihydroxybenzyliden)amino)-3-(2-Fluorphenyl)-1H-1,2,4-triazol-5(4H)-thion ist einzigartig aufgrund der spezifischen Kombination seiner funktionellen Gruppen, die ihm eindeutige chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein der Fluorphenylgruppe kann ihre Bindungsaffinität zu bestimmten molekularen Zielstrukturen verbessern, was sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Eigenschaften

CAS-Nummer |

577789-70-9 |

|---|---|

Molekularformel |

C15H11FN4O2S |

Molekulargewicht |

330.3 g/mol |

IUPAC-Name |

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H11FN4O2S/c16-11-4-2-1-3-10(11)14-18-19-15(23)20(14)17-8-9-5-6-12(21)13(22)7-9/h1-8,21-22H,(H,19,23)/b17-8+ |

InChI-Schlüssel |

FPRQPEHOSIOUMF-CAOOACKPSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)

![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)

![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)

![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)

![(5E)-2-(4-ethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019692.png)

![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)